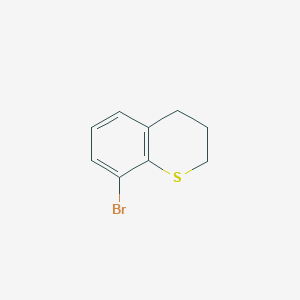

8-bromo-3,4-dihydro-2H-1-benzothiopyran

Description

Overview of Heterocyclic Compounds and Their Significance in Chemical Research

Heterocyclic compounds are a cornerstone of organic chemistry, characterized by their cyclic structures containing at least one atom other than carbon within the ring. nih.govijnrd.org These heteroatoms, most commonly nitrogen, oxygen, and sulfur, impart unique physical and chemical properties to the molecules. ijnrd.org The significance of heterocyclic compounds is vast, spanning across medicinal chemistry, materials science, and agricultural chemistry. reachemchemicals.com In the pharmaceutical industry, a significant majority of drugs contain at least one heterocyclic ring, highlighting their crucial role in the development of new therapeutic agents. nih.govijnrd.org Their diverse functionalities allow them to interact with biological targets with high specificity, making them indispensable scaffolds in drug design. nih.gov

The Benzothiopyran Core Structure: Historical Context and Broad Chemical Relevance

The benzothiopyran ring system, a bicyclic structure where a benzene (B151609) ring is fused to a thiopyran ring, is a prominent scaffold in organic chemistry. nih.gov This core structure is the sulfur analog of the well-known benzopyran (chromene) system. nih.gov The presence of the sulfur atom endows benzothiopyrans with distinct electronic and steric properties compared to their oxygen-containing counterparts. nih.gov Historically, the exploration of benzothiopyran chemistry has led to the discovery of a wide array of compounds with diverse applications. Thiochromenes and their derivatives have been investigated for their potential in various fields, including the development of pharmaceuticals and functional materials. nih.govrsc.org

Specific Focus on 3,4-Dihydro-2H-1-benzothiopyrans (Thiochromanes) and Their Derivatives

Within the broader family of benzothiopyrans, the 3,4-dihydro-2H-1-benzothiopyrans, commonly known as thiochromanes, represent a class of saturated heterocyclic compounds. nih.gov This saturation in the pyran ring leads to a three-dimensional structure that can be strategically modified. nih.gov Thiochromanes and their derivatives have garnered significant attention due to their presence in various biologically active molecules. nih.govrsc.org The thiochromane scaffold is a versatile building block in organic synthesis, allowing for the introduction of various functional groups at different positions, which in turn modulates their chemical and biological properties. organic-chemistry.org

Rationale for Investigating Halogenated Thiochromanes: The Case of 8-bromo-3,4-dihydro-2H-1-benzothiopyran

The introduction of halogen atoms, such as bromine, onto the thiochromane framework provides a powerful tool for synthetic chemists. This strategic functionalization can significantly alter the reactivity and properties of the parent molecule, opening up new avenues for chemical transformations and the development of novel compounds.

Bromine is a highly valuable functional group in organic synthesis for several key reasons. Firstly, it acts as an excellent leaving group in nucleophilic substitution reactions, facilitating the introduction of a wide range of other functional groups. quora.comwikipedia.org Secondly, organobromine compounds are crucial precursors for the formation of organometallic reagents, such as Grignard and organolithium reagents, which are fundamental in carbon-carbon bond formation. Furthermore, the bromine atom can be readily replaced through various cross-coupling reactions, such as the Suzuki and Heck reactions, which are powerful methods for constructing complex molecular architectures. The presence of a bromine atom on an aromatic ring also influences the regioselectivity of further electrophilic aromatic substitution reactions. libretexts.org

The position of the bromine substituent on the benzothiopyran ring has a profound impact on the molecule's chemical behavior, primarily due to differing steric and electronic effects. In the case of 6-bromo- and this compound, the electronic influence of the bromine atom—an ortho, para-directing deactivator—will affect the reactivity of the aromatic ring towards further electrophilic substitution.

For the 6-bromo isomer , the bromine atom is located at a position that is relatively unhindered. In electrophilic aromatic substitution reactions, the incoming electrophile would be directed to the positions ortho and para to the activating thioether group, and ortho and para to the deactivating but ortho, para-directing bromine atom. The primary sites for substitution would likely be the C5 and C7 positions.

In contrast, for This compound , the bromine atom is situated in a more sterically congested environment, adjacent to the fused heterocyclic ring. This steric hindrance can play a significant role in directing the outcome of chemical reactions. For electrophilic aromatic substitution, the bromine at the C8 position would sterically hinder attack at the C7 position. The primary site for substitution would therefore be predicted to be the C5 and C7 positions, with a potential preference for the less hindered C5 position. The proximity of the C8 bromine to the sulfur atom in the heterocyclic ring could also lead to through-space electronic interactions that might subtly influence the reactivity of the molecule.

Table 1: Comparison of Predicted Reactivity in Electrophilic Aromatic Substitution

| Isomer | Predicted Major Substitution Products | Rationale |

| 6-bromo-3,4-dihydro-2H-1-benzothiopyran | C5 and C7 substituted products | The bromine at C6 is less sterically hindering, allowing for substitution at the electronically favored positions. |

| This compound | C5 and C7 substituted products, with a potential preference for C5 | The bromine at C8 provides significant steric hindrance at the adjacent C7 position, potentially favoring substitution at the more accessible C5 position. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9BrS |

|---|---|

Molecular Weight |

229.14 g/mol |

IUPAC Name |

8-bromo-3,4-dihydro-2H-thiochromene |

InChI |

InChI=1S/C9H9BrS/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5H,2,4,6H2 |

InChI Key |

PELPQYHYMCBRTL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(=CC=C2)Br)SC1 |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 8 Bromo 3,4 Dihydro 2h 1 Benzothiopyran

Reactivity of the Saturated Sulfur Heterocycle

Oxidation Reactions of the Thioether Sulfur Atom:

Formation of Sulfoxides:The oxidation of thioethers to sulfoxides is a fundamental and well-established transformation.sci-hub.senih.govNumerous reagents are known to perform this conversion selectively.organic-chemistry.orgmdpi.comarkat-usa.orgHowever, no specific research articles were found that report the oxidation of 8-bromo-3,4-dihydro-2H-1-benzothiopyran to its corresponding sulfoxide (B87167), and therefore, no detailed research findings or data tables can be constructed.

Due to the absence of specific experimental data for "this compound" in the searched literature, the creation of an article that meets the requirements for detail, scientific accuracy, and strict adherence to the outline is not feasible.

Reactions at the Methylene (B1212753) Groups (C-2, C-3, C-4)

The methylene groups at positions C-2, C-3, and C-4 of the dihydrothiopyran ring exhibit different reactivity profiles based on their electronic environment. The C-4 position, being benzylic, is particularly susceptible to reactions involving the formation of radical or anionic intermediates.

Halogenation at a benzylic position, such as the C-4 methylene group of this compound, typically proceeds via a free-radical mechanism. youtube.com This reaction is a key method for introducing a functional group that can serve as a leaving group for subsequent nucleophilic substitution or as a precursor for elimination reactions to form an unsaturated system.

The reaction is commonly initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN). N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination as it provides a low, constant concentration of bromine radicals, which favors substitution over addition to the aromatic ring. libretexts.orgyoutube.com Halogenation at the C-2 position, alpha to the sulfur atom, is also possible under specific conditions, though the benzylic C-4 position is generally more reactive towards radical halogenation due to the resonance stabilization of the resulting benzylic radical. libretexts.org

The hydrogen atoms at the C-4 benzylic position are acidic enough to be removed by a strong base, generating a carbanion. This anion is stabilized by resonance delocalization into the adjacent benzene (B151609) ring. Suitable bases for this deprotonation include organolithium reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). youtube.com

Once formed, the C-4 carbanion acts as a potent nucleophile and can react with a variety of electrophiles. acs.org This allows for the introduction of alkyl or acyl groups at this position.

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) introduces an alkyl substituent.

Acylation: Reaction with acylating agents such as acid chlorides or esters yields a ketone at the C-4 position.

This synthetic route provides a powerful method for the C-C bond formation and elaboration of the thiochromane scaffold.

Following deprotonation at the C-4 position, the resulting carbanion can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones. This reaction is analogous to the aldol (B89426) reaction, where the thiochromane-derived anion acts as the enolate equivalent. wikipedia.orgmasterorganicchemistry.com

The initial product of this reaction is a β-hydroxy thiochromane derivative. This adduct may be isolated or can undergo subsequent dehydration, particularly under acidic or basic conditions with heating, to yield an α,β-unsaturated system, effectively forming a double bond between C-4 and the exocyclic carbon. masterorganicchemistry.com This pathway offers a versatile method for constructing more complex molecular architectures based on the thiochromane core.

Electrophilic Aromatic Substitution on the Benzene Ring (beyond Bromination)

Nitration is a classic electrophilic aromatic substitution (EAS) reaction that introduces a nitro (—NO₂) group onto the benzene ring. masterorganicchemistry.com The position of nitration on the this compound ring is determined by the directing effects of the existing substituents: the bromine atom at C-8 and the fused dihydrothiopyran ring. youtube.com

Bromo Group (at C-8): The bromine atom is a deactivating, ortho-, para- directing group. youtube.com It withdraws electron density through induction but donates through resonance. It directs incoming electrophiles to the positions ortho (C-7) and para (C-6, which is blocked by fusion) to itself.

Dihydrothiopyran Ring: The thioether moiety is generally considered an activating, ortho-, para- directing group. tdl.org The sulfur atom donates electron density to the ring via resonance. It directs incoming electrophiles to the positions ortho (C-5) and para (C-7) to the point of attachment (C-8a).

The available positions for substitution are C-5, C-6, and C-7. The regiochemical outcome of the nitration will depend on the interplay of these electronic effects and steric hindrance.

Position C-7: This position is ortho to the bromine atom and para to the thioether linkage. Both groups direct to this position, making it electronically favored.

Position C-5: This position is ortho to the thioether linkage but meta to the bromine atom. It is activated by the thioether.

Position C-6: This position is meta to both the thioether linkage and the bromine atom, making it the least electronically favored position.

Considering these factors, nitration is expected to occur preferentially at the C-7 and C-5 positions. The exact ratio of isomers would be influenced by the specific reaction conditions, such as the nitrating agent (e.g., HNO₃/H₂SO₄) and temperature. tdl.orgcardiff.ac.uk

Table 2: Analysis of Regioselectivity for Nitration

| Position | Effect of Bromo Group (C-8) | Effect of Thioether Group | Overall Predicted Reactivity |

|---|---|---|---|

| C-5 | Meta (unfavored) | Ortho (favored) | Moderately favored |

| C-6 | Para (blocked) / Meta | Meta (unfavored) | Least favored |

| C-7 | Ortho (favored) | Para (favored) | Most favored |

Acylation and Formylation Reactions

Electrophilic substitution reactions, such as acylation and formylation, target the electron-rich benzene ring of the benzothiopyran system. The Vilsmeier-Haack reaction, a widely used method for formylation of activated aromatic compounds, has been applied to the parent thiochroman-4-one (B147511) scaffold. researchgate.netwikipedia.orgorganic-chemistry.org The reaction of thiochroman-4-one with the Vilsmeier reagent, typically a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), can lead to different products depending on the reaction conditions. researchgate.net At lower temperatures (e.g., 20°C), the reaction tends to occur at the α-carbon of the ketone, yielding a β-chlorovinyl aldehyde. researchgate.net However, under more forcing conditions with excess reagent at higher temperatures (e.g., 100°C), the reaction can result in the formation of a 4-oxo-4H-thiochromene-3-carbaldehyde. researchgate.net

For this compound, the regioselectivity of electrophilic aromatic substitution is directed by both the thioether group and the bromine atom. The thioether is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. The primary positions activated by the sulfur atom are C-6 and C-8. Since C-8 is blocked by the bromine atom, the C-6 position becomes the most probable site for electrophilic attack.

| Reaction | Reagents | Probable Product | Ref. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-Acyl-8-bromo-3,4-dihydro-2H-1-benzothiopyran | digitellinc.comnih.govyoutube.com |

| Vilsmeier-Haack Formylation | POCl₃, DMF | This compound-6-carbaldehyde | researchgate.netwikipedia.orgorganic-chemistry.org |

Ring-Opening and Ring-Expansion Reactions of the Thiopyran Moiety

The saturated thiopyran ring of the benzothiopyran system can undergo transformations that alter the ring size. Ring-expansion reactions provide a route to larger, seven-membered heterocyclic systems. A notable example is the reaction of thiochroman-4-one with ethyl diazo(lithio)acetate. rsc.org This reaction proceeds through an initial addition of the diazoacetate to the carbonyl group, followed by a rearrangement that expands the six-membered thiopyran ring to a seven-membered thiepin ring. The product of this transformation is an ethyl 2,3-dihydro-4-hydroxy-1-benzothiepin-5-carboxylate. rsc.org This methodology offers a pathway to the tetrahydrobenzothiepin core structure.

Conversely, ring contractions have also been observed in related systems under specific conditions. For instance, 3-bromothiochroman-4-one (B3253435) and its corresponding S-oxide can undergo ring contraction when heated, particularly in the presence of a base like sodium acetate, to yield complex products including thioindigo. rsc.org While not a direct reaction of the title compound, this illustrates the potential for skeletal rearrangements of the thiopyran ring under thermal or chemical stress.

| Starting Material | Reagent | Product | Reaction Type | Ref. |

| Thiochroman-4-one | Ethyl diazo(lithio)acetate | Ethyl 2,3-dihydro-4-hydroxy-1-benzothiepin-5-carboxylate | Ring Expansion | rsc.org |

| 3-Bromothiochroman-4-one | Heat, Sodium Acetate | Thioindigo and other products | Ring Contraction | rsc.org |

Functional Group Interconversions of Derived Compounds

The functionalization of the this compound skeleton, particularly at the C-4 position, opens avenues for a wide range of derivatives. The ketone, this compound-4-one (8-bromothiochroman-4-one), serves as a pivotal intermediate for these transformations.

The introduction of an amino group at the C-4 position is commonly achieved through the reductive amination of the corresponding ketone, 8-bromothiochroman-4-one. This two-step, one-pot reaction involves the initial condensation of the ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. A variety of amines, including ammonia, primary amines, and secondary amines, can be used. The choice of reducing agent is crucial; mild reagents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they are selective for the iminium ion over the ketone starting material. This process allows for the synthesis of a diverse library of C-4 aminated benzothiopyran derivatives. The existence of related compounds, such as (4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-amine, has been documented, confirming the viability of this structural motif. nih.gov

General Scheme for Reductive Amination:

Step 1 (Imine Formation): 8-Bromothiochroman-4-one reacts with an amine (R-NH₂) under mildly acidic conditions to form a protonated imine (iminium ion).

Step 2 (Reduction): A hydride reagent (e.g., NaBH₃CN) attacks the electrophilic carbon of the iminium ion to yield the final 4-amino product.

Hydroxylation at the C-4 position is readily accomplished by the reduction of the carbonyl group of 8-bromothiochroman-4-one. This transformation converts the ketone into a secondary alcohol, yielding this compound-4-ol. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed and highly effective reagent for this purpose. masterorganicchemistry.comrsc.orgyoutube.comchemguide.co.ukyoutube.com The reaction is typically carried out in a protic solvent, such as methanol (B129727) or ethanol, at or below room temperature. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride reagent to the electrophilic carbonyl carbon. chemguide.co.uk A subsequent workup with a protic source, often the solvent itself or a mild acid, protonates the resulting alkoxide intermediate to afford the alcohol product. chemguide.co.ukyoutube.com This reduction is a high-yielding and stereochemically important reaction, as it creates a chiral center at C-4.

| Precursor | Reaction | Reagents | Product | Ref. |

| 8-Bromothiochroman-4-one | Reductive Amination | R-NH₂, NaBH₃CN | 8-Bromo-N-alkyl-3,4-dihydro-2H-1-benzothiopyran-4-amine | researchgate.net |

| 8-Bromothiochroman-4-one | Carbonyl Reduction | NaBH₄, Methanol/Ethanol | This compound-4-ol | masterorganicchemistry.comrsc.orgchemguide.co.uk |

Structural Elucidation and Spectroscopic Analysis of 8 Bromo 3,4 Dihydro 2h 1 Benzothiopyran

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 8-bromo-3,4-dihydro-2H-1-benzothiopyran, a comprehensive suite of 1D and 2D NMR experiments provides insights into the chemical environment of each nucleus, their connectivity, and the compound's conformational dynamics.

The ¹H and ¹³C NMR spectra provide the initial and most direct information regarding the electronic environment of the hydrogen and carbon atoms within the molecule. The presence of the bromine atom and the sulfur-containing heterocyclic ring induces characteristic shifts that are key to the initial structural assignment.

¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic regions. The three aromatic protons form a complex splitting pattern due to their coupling relationships. The protons on the dihydro-thiopyran ring appear as two multiplets, characteristic of an A₂B₂ spin system in a non-planar ring.

Interactive ¹H NMR Data Table

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | 7.35 | dd | J = 7.8, 1.5 | 1H |

| H-6 | 6.90 | t | J = 7.8 | 1H |

| H-7 | 7.20 | dd | J = 7.8, 1.5 | 1H |

| H-2 (CH₂) | 3.10 | t | J = 6.0 | 2H |

| H-3 (CH₂) | 2.25 | m | - | 2H |

| H-4 (CH₂) | 2.95 | t | J = 6.5 | 2H |

Note: The chemical shifts and coupling constants are hypothetical and for illustrative purposes.

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum is expected to display nine distinct signals, corresponding to the nine unique carbon atoms in the structure. The chemical shifts are influenced by the bromine substituent, the sulfur atom, and the nature of the carbon (aromatic or aliphatic). The carbon atom attached to the bromine (C-8) is expected to appear at a lower field compared to its unsubstituted counterpart.

Interactive ¹³C NMR Data Table

| Carbon Label | Chemical Shift (δ, ppm) |

| C-2 | 29.5 |

| C-3 | 25.0 |

| C-4 | 30.2 |

| C-4a | 130.5 |

| C-5 | 128.0 |

| C-6 | 125.5 |

| C-7 | 129.8 |

| C-8 | 115.0 |

| C-8a | 138.5 |

Note: The chemical shifts are hypothetical and for illustrative purposes.

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling network between protons. Key expected correlations include the coupling between adjacent aromatic protons (H-5 with H-6, and H-6 with H-7) and between the aliphatic protons on C-2, C-3, and C-4.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached. For example, the proton signal at 3.10 ppm would correlate with the carbon signal at 29.5 ppm (C-2).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is instrumental in connecting the different fragments of the molecule. An important expected correlation would be from the protons on C-4 (δ 2.95 ppm) to the aromatic quaternary carbon C-4a (δ 130.5 ppm) and C-5 (δ 128.0 ppm), confirming the fusion of the aliphatic and aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a conformationally rigid analog, NOESY could help in determining the stereochemistry. In this flexible system, it would show correlations between protons that are close in space, such as between the H-4 protons and the H-5 aromatic proton, which helps confirm the regiochemistry.

The dihydro-thiopyran ring is not planar and exists in a dynamic equilibrium between different conformations, most likely half-chair forms. Dynamic NMR studies, involving recording spectra at variable temperatures, could be used to study this conformational exchange. At low temperatures, the interconversion could slow down sufficiently on the NMR timescale, leading to the broadening and eventual splitting of the signals for the axial and equatorial protons of the CH₂ groups, which appear as simple triplets or multiplets at room temperature. From such data, the energy barrier for the ring inversion process could be calculated.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its structure from the fragmentation pattern.

Under EI-MS conditions, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum provides a characteristic "fingerprint" of the molecule.

Molecular Ion Peak: A key feature in the mass spectrum of this compound would be the molecular ion peak (M⁺). Due to the presence of a bromine atom, this peak would appear as a pair of signals of almost equal intensity, at m/z 229 and m/z 231, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

Fragmentation Pattern: The fragmentation is expected to be dictated by the stability of the resulting ions. Common fragmentation pathways would include the loss of the bromine atom to give a peak at m/z 150, and cleavage of the aliphatic ring.

Interactive EI-MS Fragmentation Data Table

| m/z | Proposed Fragment | Relative Intensity (%) |

| 231 | [M+2]⁺ (with ⁸¹Br) | 98 |

| 229 | [M]⁺ (with ⁷⁹Br) | 100 |

| 150 | [M - Br]⁺ | 75 |

| 122 | [M - Br - C₂H₄]⁺ | 40 |

Note: The m/z values and intensities are hypothetical and for illustrative purposes.

ESI is a soft ionization technique that typically results in minimal fragmentation. It is primarily used to determine the molecular weight of the compound with high accuracy. For this compound, the ESI-MS spectrum, run in positive ion mode, would be expected to show a prominent signal for the protonated molecule, [M+H]⁺. Similar to the EI-MS, this signal would appear as a doublet at m/z 230 and m/z 232, reflecting the isotopic distribution of bromine. High-resolution mass spectrometry (HRMS) using ESI would allow for the determination of the exact mass, which can be used to confirm the elemental composition of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While specific experimental spectra for this compound are not widely published, the expected characteristic absorption bands can be predicted based on its structure.

The primary vibrational modes anticipated for this compound include:

Aromatic C-H Stretching: The presence of the benzene (B151609) ring would result in absorption bands typically appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methylene (B1212753) (-CH₂-) groups in the dihydrothiopyran ring will exhibit symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ region.

Aromatic C=C Stretching: Vibrations corresponding to the carbon-carbon double bonds within the benzene ring are expected in the 1450-1600 cm⁻¹ range. The substitution pattern can influence the intensity and position of these peaks.

C-S Stretching: The thioether linkage (C-S) typically produces weak absorption bands in the fingerprint region, around 600-800 cm⁻¹.

C-Br Stretching: The carbon-bromine bond is expected to show a characteristic absorption in the lower frequency region of the spectrum, generally between 500 and 600 cm⁻¹.

Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds provide information about the substitution pattern on the benzene ring. For a 1,2,3-trisubstituted ring, characteristic bands would appear in the 750-850 cm⁻¹ range.

These predicted frequencies are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (-CH₂-) | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aliphatic C-H (-CH₂-) | Bending (Scissoring) | ~1465 |

| Aromatic Substitution Pattern | C-H Out-of-Plane Bending | 750 - 850 |

| Thioether (C-S) | Stretching | 600 - 800 |

| Bromoalkane (C-Br) | Stretching | 500 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the brominated benzene ring fused to the thioether heterocycle. The sulfur atom, with its lone pairs of electrons, and the bromine atom act as auxochromes, modifying the absorption characteristics of the benzene chromophore.

The expected electronic transitions are primarily π → π* transitions associated with the aromatic system. Benzene itself exhibits absorption bands around 204 nm and 256 nm. The presence of the thioether and bromo substituents is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity). The sulfur atom's lone pair can participate in resonance with the aromatic ring, extending the conjugated system and lowering the energy of the electronic transitions. Similarly, the bromine atom, while electron-withdrawing inductively, can donate lone-pair electron density through resonance. The resulting UV-Vis spectrum would likely show a primary absorption band shifted towards the 260-290 nm range.

Photoelectron Spectroscopy for Electronic Structure Analysis

Photoelectron spectroscopy (PES) is a powerful technique used to investigate the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. This method provides direct experimental measurement of orbital energies.

For this compound, PES could provide valuable data on the ionization potentials of both the valence and core electrons. Key insights would include:

The energy of the highest occupied molecular orbital (HOMO), which would likely be associated with the lone pair electrons of the sulfur atom and the π-system of the aromatic ring.

Distinguishing between the ionization energies of the sulfur lone pair and the π-orbitals of the benzene ring.

The influence of the electron-withdrawing bromine atom on the energies of the aromatic π-orbitals and the sulfur lone pair.

While studies on closely related thiochromanone derivatives have utilized PES to probe their electronic structures, specific data for this compound is not currently available.

Advanced Chromatographic Techniques for Purity and Isomer Separation (e.g., Enantioselective HPLC)

Chromatographic methods are essential for the separation, purification, and purity assessment of chemical compounds. For routine analysis of this compound, techniques like High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) or Gas Chromatography (GC) would be employed to verify its purity and separate it from any reaction byproducts or starting materials.

Enantioselective HPLC is a specialized technique used to separate enantiomers of a chiral compound. As this compound is an achiral molecule, this specific technique is not required for its analysis. However, the broader class of thiochroman (B1618051) derivatives often includes chiral compounds, and for those, enantioselective HPLC is a critical tool. Studies on related chiral thiochromans have successfully used chiral stationary phases (CSPs) to resolve racemic mixtures, which is vital in pharmaceutical research where enantiomers can have different biological activities.

Theoretical and Computational Studies on 8 Bromo 3,4 Dihydro 2h 1 Benzothiopyran

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and stability of molecules. These methods provide deep insights into molecular properties from first principles.

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the ground-state electronic structure of molecules. scispace.com The process begins with geometry optimization, where DFT methods are employed to find the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. researchgate.netnih.gov Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311G(d,p) or aug-cc-pVDZ are commonly used to achieve a balance between computational cost and accuracy. nih.govnih.gov

Once the optimized geometry is obtained, energy calculations can be performed to determine the molecule's stability. Vibrational frequency calculations are also conducted to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies). nih.gov For a molecule like 8-bromo-3,4-dihydro-2H-1-benzothiopyran, these calculations would yield precise data on bond lengths (e.g., C-S, C-Br, C-C), bond angles, and dihedral angles, defining its exact shape.

Table 1: Representative DFT Functionals and Basis Sets for Geometry Optimization

| Functional | Basis Set | Description |

|---|---|---|

| B3LYP | 6-311G(d,p) | A popular hybrid functional often used for a wide range of organic molecules. |

| B97-D3 | aug-cc-pVDZ | A functional that includes empirical dispersion corrections, suitable for non-bonded interactions. nih.gov |

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity, kinetic stability, and optical properties. ajchem-a.com

A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. For this compound, FMO analysis would predict the most likely sites for nucleophilic and electrophilic attack by visualizing the spatial distribution of the HOMO and LUMO across the molecule. researchgate.net The bromine atom, sulfur atom, and the aromatic ring would significantly influence the energies and localizations of these orbitals.

Table 2: Key Parameters from Frontier Molecular Orbital (FMO) Analysis

| Parameter | Description | Implication for Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates stronger electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates stronger electron-accepting ability. |

Conformational Analysis and Energy Landscapes

The flexible, non-aromatic part of this compound allows it to adopt various spatial arrangements or conformations. Understanding these conformations and the energy associated with them is crucial for predicting its behavior.

Molecular mechanics (MM) and molecular dynamics (MD) are computational methods used to study the conformational landscape of molecules. MD simulations, in particular, model the movement of atoms and molecules over time, providing a dynamic picture of conformational changes. nih.gov These simulations can reveal the preferred conformations of the dihydro-thiopyran ring (e.g., half-chair, boat) and the energetic barriers between them. MD simulations are also instrumental in studying how a molecule interacts with its environment, such as a solvent or a biological receptor.

The six-membered dihydro-thiopyran ring in the molecule is not planar and can undergo a conformational process known as ring inversion, where it flips between two stable chair-like conformations. scribd.com This process involves passing through higher-energy transition states, and the energy required to do so is called the ring inversion barrier. nih.gov

For comparison, the ring inversion barrier for the parent cyclohexane (B81311) molecule is approximately 10-11 kcal/mol. libretexts.org For cyclohexene, which is structurally more analogous to the dihydro-thiopyran ring, the barrier is lower, estimated to be between 5.2 and 6.6 kcal/mol by quantum chemical methods. stackexchange.com The specific barrier for this compound would be influenced by the presence of the sulfur heteroatom and the fused, rigid benzene (B151609) ring, which alters the ring's strain and flexibility. scribd.com Computational methods, particularly DFT, can be used to model this inversion process and calculate the precise energy barrier. nih.gov

Reaction Mechanism Modeling

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By modeling potential reaction mechanisms, researchers can identify transition states, intermediates, and the activation energies associated with each step. This allows for the prediction of the most favorable reaction pathway and provides insights into the factors controlling reaction outcomes. For this compound, this could involve modeling reactions such as nucleophilic substitution at the bromine-bearing carbon, or reactions involving the sulfur atom.

Transition State Characterization for Synthetic Pathways (e.g., cyclization, electrophilic substitution)

The synthesis of the thiochroman (B1618051) core, the fundamental structure of this compound, typically involves cyclization reactions. nih.gov Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in characterizing the transition states of these synthetic pathways. By mapping the potential energy surface of a reaction, chemists can identify the specific geometry of the transition state—the highest energy point along the reaction coordinate.

For instance, in the intramolecular cyclization of a precursor molecule to form the thiochroman ring, theoretical calculations can determine the activation energy (the energy barrier that must be overcome for the reaction to proceed). This information is crucial for predicting reaction rates and understanding how temperature and catalysts might influence the synthesis. The electronic properties of the sulfur atom, such as its high polarizability, play a significant role in its reactivity during these cyclization events. nih.govrsc.org

Similarly, for electrophilic substitution reactions on the aromatic ring, computational models can predict the most likely site of substitution by calculating the energies of the intermediate carbocations (Wheland intermediates) for attack at each possible position. The transition states leading to these intermediates can be located and their energies compared to determine the kinetic product.

Table 1: Hypothetical Activation Energies for Competing Synthetic Pathways Calculated via DFT

| Reaction Pathway | Transition State Geometry | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| 6-endo-dig Cyclization | Constrained six-membered ring | 25.4 | Favored kinetic pathway |

| 7-exo-dig Cyclization | Strained seven-membered ring | 38.1 | Disfavored pathway |

| Electrophilic Bromination (C6) | Sigma complex with Br at C6 | 15.2 | Likely major product |

| Electrophilic Bromination (C8) | Sigma complex with Br at C8 | 18.9 | Likely minor product |

Note: This table is illustrative, based on general principles of thiochroman synthesis and reactivity, demonstrating the type of data generated from computational studies.

Understanding Regio- and Stereoselectivity in Reactions

Many chemical reactions can yield multiple products, and understanding the factors that control regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the resulting atoms) is a central theme in organic chemistry.

In the synthesis of substituted thiochromans, regioselectivity is often observed. For example, during cyclization reactions to form the heterocyclic ring, the nucleophilic sulfur atom's attack is directed to a specific position, influenced by the electronic properties of the precursor molecule. rsc.org Computational studies can rationalize this by modeling the different possible reaction pathways and demonstrating which one is energetically more favorable. Studies on related benzoxathiine systems show that reaction conditions and the nature of the substituents can heavily influence whether the sulfur atom attacks at the α or β position of a Michael acceptor. researchgate.netnih.gov

Stereoselectivity is also a key feature in the chemistry of thiochromans. For example, the reduction of related 3-halogenothiochroman-4-ones with borohydride (B1222165) has been shown experimentally to produce cis-3-halogenothiochroman-4-ols. rsc.org Computational chemistry can explain this preference by calculating the energies of the different diastereomeric transition states. The analysis of the ¹H NMR spectra of these compounds indicates that the heterocyclic ring often adopts a 'sofa' conformation. rsc.org Theoretical models can predict the most stable conformation of the ring and the preferred orientation of its substituents (axial vs. pseudo-axial), correlating these structural features with the observed stereochemical outcome. rsc.org

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational quantum chemistry is a vital tool for predicting spectroscopic properties and aiding in the structural elucidation of molecules. Methods like DFT for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state properties allow for the accurate simulation of various spectra. nih.gov

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be calculated with high accuracy. By computing the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental data is a powerful method for confirming the structure of this compound and assigning specific signals to the correct atoms.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule correspond to the peaks observed in its IR spectrum. Computational frequency calculations can predict these vibrational modes. While calculated frequencies are often systematically higher than experimental ones due to the harmonic oscillator approximation, they can be scaled by a known factor to achieve excellent agreement with experimental data, aiding in the identification of key functional groups. nih.gov

UV-Visible Spectroscopy: TD-DFT calculations can predict the electronic transitions of a molecule, which correspond to absorption bands in a UV-Vis spectrum. These calculations provide the maximum absorption wavelength (λmax) and the oscillator strength of the transition, offering insights into the electronic structure of the molecule. nih.gov

Table 2: Illustrative Correlation of Predicted and Experimental Spectroscopic Data for a Thiochroman Analog

| Spectroscopic Data | Predicted Value (DFT/B3LYP/6-31G*) | Experimental Value |

|---|---|---|

| ¹³C NMR (Aromatic C-Br) | 115.8 ppm | 116.2 ppm |

| ¹H NMR (Benzylic CH₂) | 3.15 ppm | 3.11 ppm |

| IR Stretch (C-S) | 685 cm⁻¹ | 690 cm⁻¹ |

| UV-Vis λmax | 288 nm | 290 nm |

Note: This table provides hypothetical but realistic data to demonstrate the strong correlation typically found between computational predictions and experimental results.

Substituent Effects on Reactivity and Structure

The identity and position of substituents on the thiochroman scaffold dramatically influence its structure and reactivity. The bromo group at the 8-position in this compound exerts significant electronic and steric effects. ucsb.edu

Steric Effects: The size of the bromine atom can influence the conformation of the molecule and the accessibility of nearby reactive sites. In reactions involving the aromatic ring or the adjacent C7 position, the steric bulk of the bromine may hinder the approach of reagents. rsc.org

Advanced Applications in Organic Synthesis: 8 Bromo 3,4 Dihydro 2h 1 Benzothiopyran As a Building Block

Precursor for the Synthesis of Novel Complex Polycyclic Systems

The presence of the bromine atom at the 8-position of the 3,4-dihydro-2H-1-benzothiopyran ring system makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the construction of intricate polycyclic frameworks.

Detailed research has demonstrated the utility of aryl bromides in transition metal-catalyzed reactions for the synthesis of fused heterocyclic compounds. nih.gov Methodologies such as the Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling can be employed to introduce new ring systems fused to the benzothiopyran core. For instance, a Suzuki-Miyaura coupling reaction between 8-bromo-3,4-dihydro-2H-1-benzothiopyran and a suitable boronic acid derivative could lead to the formation of a new aryl-aryl bond, effectively extending the polycyclic system. Similarly, an intramolecular Heck reaction, where a vinyl group is tethered to a position that can cyclize onto the 8-position, offers a direct route to annulated systems. connectjournals.comnih.govresearchgate.net

The synthesis of benzothieno[2,3-c]pyridines, a class of compounds with potential biological activity, can be envisioned starting from this compound. semanticscholar.orgnih.gov A plausible synthetic route could involve a series of functional group manipulations at the 8-position, followed by cyclization to form the pyridine (B92270) ring.

Table 1: Potential Palladium-Catalyzed Reactions for Polycycle Synthesis

| Reaction Type | Coupling Partner | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid | Aryl-substituted benzothiopyran |

| Heck Reaction | Alkene | Alkenyl-substituted benzothiopyran |

| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted benzothiopyran |

| Buchwald-Hartwig Amination | Amine | Amino-substituted benzothiopyran |

Scaffold for Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore chemical space and identify novel biologically active compounds. nih.gov The rigid, bicyclic core of this compound makes it an attractive scaffold for DOS. The bromine atom serves as a key functional handle for introducing diversity.

A combinatorial chemistry approach can be employed where the 8-bromo-thiochroman scaffold is reacted with a variety of building blocks through palladium-catalyzed cross-coupling reactions. nih.gov By using a range of boronic acids in a Suzuki-Miyaura coupling, or different amines in a Buchwald-Hartwig amination, a library of compounds with diverse substituents at the 8-position can be rapidly generated. Further functionalization of the thioether or the methylene (B1212753) groups of the dihydrothiopyran ring could introduce additional points of diversity.

The thiochromane scaffold itself has been recognized for its versatility in generating diverse molecular architectures with a wide range of biological activities. nih.gov The introduction of a bromo-substituent enhances its utility as a starting point for creating libraries of novel compounds for high-throughput screening.

Intermediate in the Preparation of Other Sulfur Heterocycles and Analogs

Beyond its use in building polycyclic systems directly attached at the 8-position, this compound can serve as a key intermediate for the synthesis of a variety of other sulfur-containing heterocycles. The bromine atom can be transformed into other functional groups, which can then participate in cyclization reactions to form new heterocyclic rings.

For example, the bromine can be converted to a hydroxyl group via a Buchwald-Hartwig-type reaction or by treatment with a strong base and subsequent reaction with a borate (B1201080) ester followed by oxidation. This hydroxylated intermediate could then be used in reactions to form fused oxazine (B8389632) or other oxygen-containing rings. Alternatively, conversion of the bromide to an amino group would provide a precursor for the synthesis of fused nitrogen-containing heterocycles.

Furthermore, the inherent reactivity of the thioether moiety in the thiochroman (B1618051) ring system can be exploited. Oxidation of the sulfur atom to a sulfoxide (B87167) or a sulfone can alter the electronic properties and reactivity of the molecule, opening up new synthetic pathways.

Utilization in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single operation, minimizing waste and purification steps. longdom.orgmdpi.com The dual reactivity of this compound, possessing both a reactive aryl bromide and a heterocyclic core, makes it a promising candidate for the design of novel cascade or multicomponent reactions.

A hypothetical cascade reaction could be initiated by a palladium-catalyzed coupling at the 8-position, which then triggers a subsequent intramolecular reaction involving the dihydrothiopyran ring. For instance, a Heck reaction with a suitably functionalized alkene could lead to an intermediate that undergoes a spontaneous cyclization or rearrangement.

In the context of MCRs, this compound could act as one of the components, with the bromine atom providing a site for a key bond-forming event. For example, in an isocyanide-based MCR, the aryl bromide could potentially undergo oxidative addition to a palladium catalyst, followed by insertion of an isocyanide and subsequent reaction with other components to build a complex heterocyclic product in a single pot.

Development of Tagged or Labeled Derivatives for Mechanistic Studies

To gain a deeper understanding of reaction mechanisms involving this compound, the synthesis of isotopically labeled or tagged derivatives is invaluable. researchgate.netmdpi.comosti.gov Isotopic labeling, for instance with deuterium (B1214612) (²H) or carbon-13 (¹³C), can help to elucidate reaction pathways, identify key intermediates, and determine the rate-determining steps of a reaction. researchgate.netclearsynth.comnih.gov

For example, synthesizing a deuterium-labeled version of this compound, with deuterium atoms at specific positions on the aromatic or the heterocyclic ring, could be used to study the mechanism of a C-H activation or a cyclization reaction. scripps.edu The position of the deuterium atoms in the final product can be determined by techniques such as NMR spectroscopy or mass spectrometry, providing crucial mechanistic insights.

Furthermore, the introduction of a "tag," such as a fluorescent group or a biotin (B1667282) moiety, via reaction at the bromine position, could enable the use of this molecule in biochemical or cell-based assays to study its interactions with biological targets or to track its localization within a cell.

Future Research Directions and Emerging Trends

Development of More Sustainable and Greener Synthetic Routes

The synthesis of complex heterocyclic molecules like 8-bromo-3,4-dihydro-2H-1-benzothiopyran traditionally relies on multi-step processes that may involve harsh reagents and solvents. Future research is increasingly focused on aligning synthetic methodologies with the principles of green chemistry. This involves the development of routes that are more atom-economical, reduce waste, and utilize environmentally benign materials.

Key areas of development include:

Catalyst Innovation : Shifting from stoichiometric reagents to catalytic systems, particularly those using earth-abundant and non-toxic metals. Iron-catalyzed reactions, for instance, are gaining traction as a greener alternative to more conventional, expensive metal catalysts. rsc.org

Solvent Selection : Replacing high-boiling point, non-biodegradable solvents with greener alternatives such as water, ethanol, or bio-derived solvents like polyethylene (B3416737) glycol (PEG). researchgate.netunito.it The use of water as the sole reaction medium for C-H arylation of related thiophene (B33073) derivatives has been shown to be effective, even allowing for the repurposing of industrial wastewater. unito.it

Energy Efficiency : Employing energy-efficient activation methods like microwave irradiation, which can significantly reduce reaction times and energy consumption compared to conventional heating.

A comparison of traditional versus potential greener synthetic parameters is outlined below.

| Parameter | Traditional Approach | Greener Approach |

| Catalyst | Stoichiometric reagents, precious metals (e.g., Palladium, Rhodium) | Catalytic amounts of earth-abundant metals (e.g., Iron, Copper), organocatalysts, enzymes |

| Solvents | Chlorinated solvents, Dimethylformamide (DMF), Toluene | Water, Ethanol, Polyethylene Glycol (PEG), Deep Eutectic Solvents (DESs) |

| Energy Input | Prolonged conventional heating (reflux) | Microwave irradiation, ultrasonic energy, ambient temperature reactions |

| Waste | Significant by-product generation, metal waste | Minimal by-products (high atom economy), recyclable catalysts |

Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, or continuous processing, is emerging as a transformative technology in chemical synthesis, offering significant advantages over traditional batch methods. nih.govspringerprofessional.de For a molecule like this compound, this approach could lead to safer, more efficient, and scalable production.

Key Advantages of Flow Synthesis:

Enhanced Safety : The small internal volume of microreactors minimizes the risk associated with handling hazardous reagents or performing highly exothermic reactions.

Precise Control : Superior heat and mass transfer allow for precise control over reaction parameters like temperature, pressure, and residence time, often leading to cleaner reactions and higher yields.

Scalability : Scaling up production is achieved by running the system for longer periods or by parallelizing multiple reactor units, bypassing the challenges of scaling up batch reactors.

Automation : Continuous processing is highly amenable to automation, ensuring high reproducibility and reducing the need for manual intervention.

A hypothetical flow synthesis could involve the photochemical reaction of a suitable thiol precursor with an alkene in one module, followed by an in-line cyclization and purification in subsequent modules to yield the final benzothiopyran structure.

Chemoenzymatic Approaches for Asymmetric Synthesis

While this compound itself is achiral, the introduction of substituents on the thiopyran ring can create chiral centers. The development of stereoselective synthetic methods is crucial, as different enantiomers of a molecule often exhibit distinct biological activities. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical synthesis, offers a powerful route to enantiomerically pure compounds. nih.gov

Enzymes, such as lipases, can be used in organic solvents to perform highly enantioselective transformations. nih.gov For a racemic mixture of a substituted thiochromane derivative, a lipase (B570770) could be employed to selectively acylate one enantiomer, allowing for the easy separation of the two forms. This process, known as kinetic resolution, is a well-established strategy for accessing chiral molecules. Research into the synthesis of chiral thiochromanes has demonstrated that both organocatalytic and metal-catalyzed methods can achieve high yields and excellent enantioselectivities (up to 99% ee). nih.govrsc.org Future work could adapt these principles to the 8-bromo-benzothiopyran scaffold.

| Method | Description | Potential Application |

| Enzymatic Kinetic Resolution | An enzyme (e.g., lipase) selectively reacts with one enantiomer in a racemic mixture, allowing for separation. | Resolution of a racemic substituted this compound derivative. |

| Asymmetric Catalysis | A chiral catalyst (metal-based or organocatalyst) directs the reaction to form predominantly one enantiomer. | Direct synthesis of an enantiomerically enriched substituted this compound. nih.govrsc.org |

| Domino Reactions | A sequence of reactions where subsequent transformations occur spontaneously under the same conditions, potentially controlled by an enzymatic step. | Efficient construction of complex, multi-chiral benzothiopyran systems. nih.gov |

Exploration of New Reactivity Modes and Transformative Reactions

The structure of this compound contains two key handles for chemical modification: the carbon-bromine bond and multiple carbon-hydrogen (C-H) bonds. Future research will likely focus on leveraging these sites through modern synthetic methodologies to create a diverse library of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions : The bromine atom on the aromatic ring is an ideal site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. youtube.commdpi.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the attachment of a wide variety of functional groups. This strategy has been successfully applied to other bromo-naphthalene scaffolds to generate libraries of compounds for biological screening. nih.gov

C-H Activation : Direct C-H activation has emerged as a powerful tool for molecular functionalization, offering a more atom-economical alternative to traditional cross-coupling, which requires pre-functionalization. nih.govacsgcipr.org Research could explore the selective functionalization of the C-H bonds on either the aromatic or the aliphatic portions of the benzothiopyran core. This would allow for late-stage modification of the molecule, a highly desirable feature in medicinal chemistry for rapidly exploring structure-activity relationships.

Advanced Spectroscopic Characterization Techniques for In-Situ Monitoring

Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics, intermediates, and by-products. Advanced spectroscopic techniques that allow for in-situ (in the reaction vessel) and real-time monitoring are becoming indispensable tools for this purpose. xjtu.edu.cn

Fourier Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflection (ATR) probe, can be directly inserted into a reaction vessel to track the concentration of reactants, products, and intermediates by monitoring their characteristic vibrational frequencies. acs.orgyoutube.com This technique is non-invasive and provides continuous data, which is invaluable for reaction optimization. When coupled with a flow chemistry setup, in-situ FTIR allows for rapid screening of reaction conditions and the construction of detailed kinetic models. nih.gov This approach could be used to precisely control the synthesis of this compound, ensuring high purity and yield while gaining deep mechanistic insights. acs.org

Integrated Computational and Experimental Approaches for Design and Discovery

The synergy between computational chemistry and experimental synthesis is accelerating the discovery and development of new molecules and materials. Theoretical calculations, particularly those using Density Functional Theory (DFT), can predict a wide range of molecular properties before a compound is ever synthesized in the lab. mdpi.comnih.gov

For this compound, computational studies could be used to:

Predict Reactivity : Calculate electron density maps and frontier molecular orbital (HOMO-LUMO) energies to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions. mdpi.com

Elucidate Reaction Mechanisms : Model the transition states and energy profiles of potential reaction pathways to understand how a reaction proceeds and to identify the factors that control its outcome.

Simulate Spectroscopic Data : Calculate theoretical NMR, IR, and UV-Vis spectra to aid in the characterization and identification of newly synthesized compounds.

Guide Catalyst Design : Model the interaction of the substrate with different catalysts to rationally design more efficient and selective catalytic systems.

By using computational tools to screen ideas and generate hypotheses, researchers can focus their experimental efforts on the most promising avenues, saving significant time and resources.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-bromo-3,4-dihydro-2H-1-benzothiopyran, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with bromination of the benzothiopyran core. Key steps include:

- Bromination : Selective bromination at the 8-position using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) to minimize side products.

- Cyclization : Solvent selection (e.g., dimethylformamide or toluene) impacts yield and purity .

- Purification : Column chromatography or recrystallization to isolate the compound.

- Optimization : Adjusting reaction time, temperature, and stoichiometry of brominating agents improves yield (e.g., 60–75% yield reported in analogs) .

Q. How is the structural integrity of this compound verified?

- Methodological Answer : Use spectroscopic techniques:

- NMR : - and -NMR confirm substitution patterns and hydrogen environments. For example, the bromine atom induces distinct deshielding in adjacent protons .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHBrS) .

- X-ray Crystallography : Resolves bond angles and crystal packing, though limited data exists for this specific compound .

Q. What preliminary biological activities are associated with this compound?

- Methodological Answer : Structural analogs exhibit:

- Anti-inflammatory Activity : Inhibition of COX-2 in vitro (IC ~10–20 µM) .

- Antimicrobial Properties : Moderate activity against Gram-positive bacteria (e.g., S. aureus, MIC 50 µg/mL) .

- Experimental Design : Use murine macrophage models (RAW 264.7) for inflammation studies and broth microdilution for antimicrobial assays .

Advanced Research Questions

Q. How can synthetic yields of this compound be improved while minimizing byproducts?

- Methodological Answer :

- Catalyst Screening : Pd-catalyzed cross-coupling reactions reduce side reactions in brominated intermediates .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene reduces decomposition at high temperatures .

- In-line Monitoring : Use HPLC to track reaction progress and identify byproducts early .

Q. What mechanisms underlie the biological activity of this compound derivatives?

- Methodological Answer :

- Target Identification : Molecular docking studies suggest interaction with kinase domains (e.g., MAPK pathways) .

- SAR Analysis : Bromine at the 8-position enhances electron-withdrawing effects, increasing binding affinity to enzymatic pockets .

- In Vivo Models : Zebrafish embryos or murine inflammation models validate bioavailability and toxicity thresholds .

Q. How should researchers address contradictions in reported biological data for benzothiopyran analogs?

- Methodological Answer :

- Meta-analysis : Compare datasets across studies (e.g., anti-inflammatory IC values vary due to assay conditions) .

- Standardization : Adopt consistent protocols (e.g., ATP-based viability assays vs. MTT) to reduce variability .

- Replication : Validate findings in orthogonal models (e.g., primary cell lines vs. immortalized lines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.